molecular formula C22H36O10 B13968193 [(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate

Cat. No.: B13968193
M. Wt: 460.5 g/mol
InChI Key: YQYGIWWSRQRBBQ-LKIPPVDESA-N
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Description

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate is a complex organic compound with a specific stereochemistry. It is characterized by multiple acetoxy groups and an oxolane ring, making it a molecule of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and the formation of the oxolane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: This can result in the formation of alcohols.

    Substitution: This can involve the replacement of acetoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, alterations in metabolic pathways, and other biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate]
  • [(1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate]

Uniqueness

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups. This makes it particularly useful in applications requiring precise molecular interactions and specific biochemical effects .

Properties

Molecular Formula

C22H36O10

Molecular Weight

460.5 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate

InChI

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19+,20+,21-,22?/m1/s1

InChI Key

YQYGIWWSRQRBBQ-LKIPPVDESA-N

Isomeric SMILES

CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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